Oral Bioavailability vs. Ciprokiren
Ditekiren's oral bioavailability in conscious rats was measured at 1.3%, a low absolute value, but serum levels reached 4–8 times the in vitro IC50 for renin inhibition and were sustained for at least 2.5 hours post-dose [1]. In contrast, ciprokiren, while having a lower IC50 in vitro, required a minimal oral dose of 3 μg/kg for acute effect in squirrel monkeys, and a different daily dose of 1 μg/kg for a progressive, week-long maximal response, indicating distinct oral pharmacokinetic and pharmacodynamic profiles [2].
| Evidence Dimension | Oral Bioavailability and Duration of Effect |
|---|---|
| Target Compound Data | Oral bioavailability: 1.3%; Serum level: 4–8× in vitro IC50 for ≥2.5 h |
| Comparator Or Baseline | Ciprokiren: Minimal oral dose for acute effect = 3 μg/kg; Daily dose for chronic effect = 1 μg/kg |
| Quantified Difference | Ditekiren provides a quantifiable and sustained serum level relative to its IC50 post-oral dose; ciprokiren's effect is dose- and time-dependent with a different onset profile. |
| Conditions | Ditekiren: Conscious rats, 50 mg/kg p.o. vs 10 mg/kg i.v. Ciprokiren: Squirrel monkeys, sodium-depleted and cyclosporin-induced hypertensive models. |
Why This Matters
This distinction is critical for researchers selecting a renin inhibitor for oral administration studies, as ditekiren provides a defined and sustained exposure window relative to its in vitro potency, which is different from the dose-response relationship of ciprokiren.
- [1] Ruwart, M. J., et al. (1991). Absolute oral bioavailability of ditekiren, a renin inhibitor peptide, in conscious rats. International Journal of Pharmaceutics, 73(2), 105–110. doi:10.1016/0378-5173(91)90415-K View Source
- [2] Fischli, W., Clozel, J. P., & Clozel, M. (1991). Ciprokiren (Ro 44-9375). A renin inhibitor with increasing effects on chronic treatment. Journal of Hypertension, 9(Suppl 6), S380–S381. View Source
